molecular formula C22H14N4O4 B250354 3-[4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)phenyl]-2,4(1H,3H)-quinazolinedione

3-[4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)phenyl]-2,4(1H,3H)-quinazolinedione

Cat. No.: B250354
M. Wt: 398.4 g/mol
InChI Key: QKTQPQWIXSTPRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)phenyl]-2,4(1H,3H)-quinazolinedione, also known as QNZ, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. QNZ is a quinoline derivative that has been shown to exhibit potent anti-inflammatory and anti-cancer properties. In

Mechanism of Action

3-[4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)phenyl]-2,4(1H,3H)-quinazolinedione exerts its pharmacological effects by inhibiting the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and apoptosis. This compound inhibits the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This leads to the inhibition of NF-κB activation and subsequent downstream effects. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and anti-cancer effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6). This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been shown to have potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)phenyl]-2,4(1H,3H)-quinazolinedione in lab experiments is its potent pharmacological effects. This compound has been shown to exhibit anti-inflammatory and anti-cancer properties at low concentrations. In addition, this compound is a small molecule inhibitor that can be easily synthesized and purified. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxic effects at high concentrations, which may limit its therapeutic applications.

Future Directions

There are several future directions for the research on 3-[4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)phenyl]-2,4(1H,3H)-quinazolinedione. One potential direction is the development of this compound analogs with improved pharmacological properties. Another potential direction is the study of this compound in combination with other drugs for the treatment of various diseases. In addition, the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease is an area of active research. Finally, the development of this compound as a therapeutic agent for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis is an area of active research.

Synthesis Methods

The synthesis of 3-[4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)phenyl]-2,4(1H,3H)-quinazolinedione involves the reaction of 2,4-diaminoquinazoline with 2,4-dioxo-1,4-dihydroquinazoline-3(2H)-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) and a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure this compound. The synthesis of this compound is a relatively simple process and can be carried out on a large scale.

Scientific Research Applications

3-[4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)phenyl]-2,4(1H,3H)-quinazolinedione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory properties by inhibiting the nuclear factor kappa B (NF-κB) pathway. This compound has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. This compound has been studied in various cancer types including breast cancer, lung cancer, and leukemia. In addition, this compound has been shown to have potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

Properties

Molecular Formula

C22H14N4O4

Molecular Weight

398.4 g/mol

IUPAC Name

3-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C22H14N4O4/c27-19-15-5-1-3-7-17(15)23-21(29)25(19)13-9-11-14(12-10-13)26-20(28)16-6-2-4-8-18(16)24-22(26)30/h1-12H,(H,23,29)(H,24,30)

InChI Key

QKTQPQWIXSTPRW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5NC4=O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5NC4=O

Origin of Product

United States

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